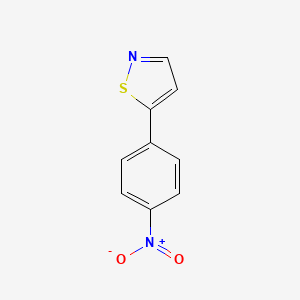

5-(4-Nitrophenyl)-1,2-thiazole

Description

5-(4-Nitrophenyl)-1,2-thiazole is a heterocyclic compound featuring a thiazole ring (a five-membered ring containing nitrogen and sulfur at positions 1 and 2, respectively) substituted with a 4-nitrophenyl group at the 5th position. Its synthesis typically involves the condensation of 5-(4-nitrophenyl)furfural thiosemicarbazone with substituted 2-bromoacetophenones under reflux conditions in ethanol . Key spectral data include IR absorption bands for N-H (3298 cm⁻¹), aromatic C-H (3051 cm⁻¹), and C=N/C=C (1597 cm⁻¹), as well as distinct ¹H-NMR signals (e.g., δ 8.29–8.32 ppm for aromatic protons adjacent to the nitro group) .

Propriétés

Numéro CAS |

10514-29-1 |

|---|---|

Formule moléculaire |

C9H6N2O2S |

Poids moléculaire |

206.219 |

Nom IUPAC |

5-(4-nitrophenyl)-1,2-thiazole |

InChI |

InChI=1S/C9H6N2O2S/c12-11(13)8-3-1-7(2-4-8)9-5-6-10-14-9/h1-6H |

Clé InChI |

ZUCQWDYMGSLTFU-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CC=NS2)[N+](=O)[O-] |

Synonymes |

5-(4-NITRO-PHENYL)-ISOTHIAZOLE |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

1,3-Thiazole vs. 1,2-Thiazole (Isothiazole)

The positional isomerism between 1,3-thiazole (common thiazole) and 1,2-thiazole (isothiazole) significantly impacts electronic distribution and biological activity. For example, 5-(4-nitrophenyl)-1,3-thiazole derivatives exhibit stronger anticandidal activity (MIC = 250 µg/mL) compared to isothiazole analogues, likely due to enhanced resonance stabilization of the thiazole ring .

Isoxazole Derivatives

Nitration of phenylisoxazole yields 5-(4-nitrophenyl)isoxazole, a structural isomer of 5-(4-nitrophenyl)-1,2-thiazole. The isoxazole ring’s oxygen atom vs. thiazole’s sulfur results in lower dipole moments (affecting solubility) and reduced antifungal potency (e.g., 43% fungicidal activity at 32 µg/mL for isoxazole derivatives vs. 250 µg/mL MIC for thiazoles) .

Antifungal Activity

Key Insight : While thiazole derivatives show moderate activity, the nitro group’s position (para vs. ortho) has minimal impact on potency, suggesting the thiazole core is critical for binding .

Anticancer Activity

Key Insight : The 4-chlorophenyl substitution on thiazole enhances selectivity for cancer cells, likely due to hydrophobic interactions with cellular targets .

Substituent Effects

- Electron-Withdrawing Groups : Nitro groups at the para position improve stability but reduce solubility. For example, 5-(4-nitrophenyl)-1,2-thiazole derivatives require polar solvents (e.g., DMF) for crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.